molecular formula C6H5FN2O2 B13304749 3-fluoro-N-hydroxypyridine-4-carboxamide

3-fluoro-N-hydroxypyridine-4-carboxamide

Cat. No.: B13304749
M. Wt: 156.11 g/mol
InChI Key: SIQKNQGEBJFIIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-fluoro-N-hydroxypyridine-4-carboxamide, involves several methods. One common approach is the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® . This method provides high yields and is widely used in the synthesis of fluorinated compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-hydroxypyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-fluoro-N-hydroxypyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-fluoro-N-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the carboxamide moiety, which allows for strong binding to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-hydroxypyridine-4-carboxamide is unique due to the combination of the fluorine atom and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

3-fluoro-N-hydroxypyridine-4-carboxamide

InChI

InChI=1S/C6H5FN2O2/c7-5-3-8-2-1-4(5)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

SIQKNQGEBJFIIP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)NO)F

Origin of Product

United States

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